(4-[1,2,3]Trazol-1-yl-phenyl)-methanol
Overview
Description
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry . This compound, in particular, has a triazole ring attached to a phenyl group, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-[1,2,3]Trazol-1-yl-phenyl)-methanol typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of 1,2,3-triazoles by reacting an azide with an alkyne in the presence of a copper catalyst . The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used.
Major Products Formed
Oxidation: Formation of (4-[1,2,3]Trazol-1-yl-phenyl)-formaldehyde or (4-[1,2,3]Trazol-1-yl-phenyl)-carboxylic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of (4-[1,2,3]Trazol-1-yl-phenyl)-methanol involves its interaction with various molecular targets and pathways. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of certain enzymes or disrupt the function of specific receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar biological activities but different structural properties.
Benzyl-1,2,3-triazole: A compound with a benzyl group attached to the triazole ring, showing similar antimicrobial and antifungal activities.
Uniqueness
(4-[1,2,3]Trazol-1-yl-phenyl)-methanol is unique due to the presence of the methanol group, which can undergo further chemical modifications. This allows for the synthesis of a wide range of derivatives with potentially enhanced biological activities .
Properties
IUPAC Name |
[4-(triazol-1-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-6,13H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXWTKKPAQRZGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N2C=CN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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